molecular formula C10H12FNO B13490409 N-(3-fluoropropyl)benzamide

N-(3-fluoropropyl)benzamide

Cat. No.: B13490409
M. Wt: 181.21 g/mol
InChI Key: PCZOOXJGGVFSLS-UHFFFAOYSA-N
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Description

N-(3-fluoropropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide moiety substituted with a 3-fluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-fluoropropyl)benzamide can be synthesized through the direct condensation of benzoic acid and 3-fluoropropylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can further enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropropyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluoropropyl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-(3-fluoropropyl)benzamide

InChI

InChI=1S/C10H12FNO/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)

InChI Key

PCZOOXJGGVFSLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCF

Origin of Product

United States

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